2-Piperidinylacetic acid hydrate
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Overview
Description
Scientific Research Applications
Pharmacological Research and Molecular Interactions
A series of prolyl-piperazinylacetic acid and prolyl-piperidinylacetic acid derivatives were synthesized to evaluate their activity as VLA-4 antagonists, showing potent activity with low nanomolar IC50 values. These compounds, including morpholinyl-piperidinylacetic acid derivatives, demonstrated efficacy in murine airway inflammation models by oral administration, highlighting their potential in treating inflammatory diseases (Chiba et al., 2005), (Chiba et al., 2006).
Structural and Spectroscopic Properties
The structural and spectroscopic properties of hydrogen-bonded complexes involving derivatives of piperidine, such as 2-(hydroxymethyl)-1-methyl-piperidine with p-hydroxybenzoic acid, have been characterized by X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations. These studies provide insights into the hydrogen bonding interactions and the potential energy distributions, contributing to our understanding of the molecular structure and behavior of these compounds in different states (Dega-Szafran et al., 2018).
Molecular Aggregation and Solvation Effects
Research into the binary mixtures of piperidine and N-methylpiperidine with water has revealed aggregation phenomena driven by hydrogen bonds between hydration water molecules, significantly affecting the thermodynamic properties of these mixtures. Such studies underscore the unique roles of water in solvation and aggregation, essential for understanding solvent effects in chemical and biochemical systems (Marczak et al., 2017).
Crystal Structure Analysis
The crystal and molecular structures of complexes involving piperidine derivatives, such as the 2:1 complex of 1-piperidineacetic acid with perchloric acid, have been elucidated using X-ray diffraction. These studies provide valuable information on the geometries, hydrogen bonding patterns, and crystal packing, contributing to the broader understanding of molecular interactions and the design of molecular materials (Dega-Szafran et al., 2004).
Properties
IUPAC Name |
2-piperidin-2-ylacetic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.H2O/c9-7(10)5-6-3-1-2-4-8-6;/h6,8H,1-5H2,(H,9,10);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEIWCIDASYYTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.